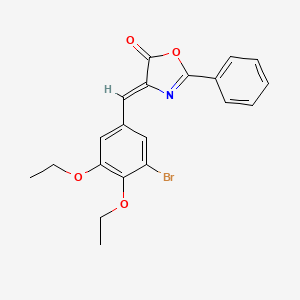
3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, agricultural chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism or cell. For example, in cancer cells, it has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole depend on the specific application and target organism or cell. In cancer cells, it has been shown to induce apoptosis or programmed cell death. In bacteria and fungi, it has been shown to inhibit cell growth and reproduction. In plants, it has been shown to inhibit photosynthesis and other metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole is its broad-spectrum activity against different types of organisms and cells. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain applications. It also requires further research to fully understand its mechanism of action and optimize its activity.
Direcciones Futuras
There are several future directions for research on 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole. One direction is to optimize its activity and reduce its toxicity for use in various applications. Another direction is to investigate its potential applications in other fields of science, such as environmental science and energy science. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 3-(benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole can be achieved by using various methods. One of the most commonly used methods is the reaction of 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a suitable period of time. The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(Benzylthio)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and antifungal activities. In agricultural chemistry, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential applications in the development of organic electronic devices.
Propiedades
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-(4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-19-15(13-7-9-14(10-8-13)20(21)22)17-18-16(19)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJVOMLRFLWVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)


![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)


![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)


